Cyclosporin F is a cyclic polypeptide belonging to the cyclosporin family, which is primarily known for its immunosuppressive properties. It is produced by certain fungi and has garnered attention for its potential applications in medicine, particularly in organ transplantation and autoimmune diseases. Cyclosporin F is structurally similar to cyclosporin A, which is widely used in clinical settings.
Cyclosporin F is primarily derived from the fermentation of fungi, particularly species such as Tolypocladium inflatum and Fusarium roseum. These organisms are capable of synthesizing various cyclosporins through complex biosynthetic pathways. The production of cyclosporin F can be influenced by the growth conditions and nutrient availability during fermentation.
Cyclosporin F is classified as a cyclic undecapeptide, consisting of eleven amino acids. It falls under the category of immunosuppressive agents, similar to other members of the cyclosporin family, which includes cyclosporin A, B, C, and others.
The synthesis of cyclosporin F can be achieved through both natural extraction from fungal sources and synthetic methods. The natural extraction involves culturing specific fungi under optimized conditions to maximize yield.
Cyclosporin F has a complex cyclic structure characterized by its unique amino acid sequence and cyclic nature. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its biological activity.
Cyclosporin F undergoes various chemical reactions that can modify its structure or enhance its activity. These reactions include hydrolysis, oxidation, and conjugation with other molecules.
The primary mechanism of action of cyclosporin F involves the inhibition of T-cell activation by binding to cyclophilin proteins within cells. This complex subsequently inhibits calcineurin, a phosphatase crucial for activating T-cell transcription factors.
Cyclosporin F has significant applications in various fields:
Cyclosporin F (Cyc F), a structural analog of cyclosporin A, is biosynthesized in Tolypocladium inflatum via a nonribosomal peptide synthetase (NRPS) pathway. The core enzyme, cyclosporin synthetase (SimA), is a 1.7-MDa multidomain NRPS comprising 11 modules, each activating and incorporating a specific amino acid into the cyclic undecapeptide scaffold. Each module minimally contains an adenylation (A) domain for amino acid selection, a thiolation (T) domain with a 4'-phosphopantetheine (4'-Ppant) prosthetic group for thioester tethering, and a condensation (C) domain for peptide bond formation [1] [8].
The SimA enzyme exhibits colinearity: Module 1 activates the starter amino acid (Bmt, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine), while subsequent modules incorporate the remaining 10 amino acids in sequence. The final thioesterase (TE) domain catalyzes cyclization and release of the peptide. Cyc F biosynthesis diverges from Cyc A at Module 4, where the A domain selectively activates L-valine instead of α-aminobutyric acid, accounting for the methyl group difference [1].
Table 1: Key Domains in Cyclosporin Synthetase (SimA) for Cyclosporin F Biosynthesis
Module | A Domain Substrate | Function | Cyc F Specificity |
---|---|---|---|
1 | Bmt | Starter amino acid activation | Conserved |
2 | L-Alanine | Elongation | Conserved |
3 | L-Leucine | Elongation | Conserved |
4 | L-Valine | Cyc F-specific elongation | Selects Val over Abu (Cyc A) |
5 | L-Valine | Elongation | Conserved |
... | ... | ... | ... |
11 | L-Valine | Final elongation | Conserved |
TE Domain | N/A | Macrocyclization & release | Conserved |
Genomic analysis of T. inflatum NRRL 8044 reveals the simA gene cluster spans ~45.8 kb and encodes additional tailoring enzymes, including a cytochrome P450 (CypA) responsible for Bmt hydroxylation. Phylogenetic studies indicate SimA shares homology with anti-insect NRPSs (e.g., beauvericin synthetase), suggesting evolutionary adaptation for entomopathogenesis [1].
Cyc F production is influenced by physiological and biochemical regulators:
Low-cost substrates from agriculture and aquaculture significantly reduce Cyc F production costs while enhancing sustainability:
Table 2: Cyclosporin F Production from Agro-Industrial Wastes
Waste Source | Key Nutrients | Cyc F Yield (mg/L) | Cost Reduction vs. Synthetic Media |
---|---|---|---|
Dairy Sludge | Lactose, soluble proteins | 456 ± 22 | 62% |
Shrimp Shells | Chitin, peptides | 287 ± 15 | 58% |
Soybean Meal | Plant proteins, fatty acids | 389 ± 18 | 67% |
Brewers' Spent Grain | Starch, cellulose | 205 ± 12 | 52% |
Metabolic engineering targets SimA activity and precursor flux to enhance Cyc F:
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